2-Iminopiperidine hydrochloride

Description

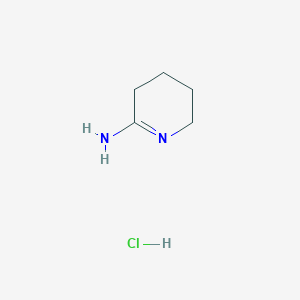

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3,4,5-tetrahydropyridin-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.ClH/c6-5-3-1-2-4-7-5;/h1-4H2,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDTXTDHBRADLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN=C(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

45505-66-6 | |

| Record name | 2-Pyridinamine, 3,4,5,6-tetrahydro-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45505-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50166802 | |

| Record name | Piperidine, 2-imino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16011-96-4 | |

| Record name | 2-Pyridinamine, 3,4,5,6-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16011-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 2-imino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016011964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 2-imino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3,4,5,6-tetrahydropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the 2-Iminopiperidine Scaffold

An In-Depth Technical Guide to 2-Iminopiperidine Hydrochloride: Structure, Properties, and Applications

This compound is a heterocyclic compound of significant interest in medicinal and synthetic chemistry. As a cyclic amidine, its unique structural and electronic properties make it a versatile building block (synthon) for the construction of complex nitrogen-containing molecules. The piperidine ring is a privileged scaffold, found in a vast number of pharmaceuticals across more than twenty therapeutic classes, including analgesics, antipsychotics, and anticancer agents.[1][2] The introduction of a reactive imino group at the 2-position, presented as a stable hydrochloride salt, provides a chemical handle for diverse functionalization, enabling the generation of extensive compound libraries for drug discovery screening.[1] This guide, intended for researchers and drug development professionals, offers a detailed exploration of its chemical properties, structural nuances, synthesis, and key applications, with a particular focus on its role as a potent enzyme inhibitor.

PART 1: Chemical Structure and Physicochemical Properties

Molecular Identity and Core Properties

This compound is a white to off-white solid, valued for its stability and reactivity.[3] Its fundamental properties are summarized below for quick reference.

| Property | Value | Reference |

| CAS Number | 16011-96-4 | [3][4] |

| Molecular Formula | C₅H₁₁ClN₂ | [3][4] |

| Molecular Weight | 134.61 g/mol | [3][4] |

| Melting Point | 159-161 °C | [3][4] |

| Solubility | Slightly soluble in Methanol and Water | [3] |

| Synonyms | 2-Amino-3,4,5,6-tetrahydropyridine HCl, 3,4,5,6-Tetrahydro-2-pyridinamine HCl | [3][4] |

Structural Elucidation: The Amidine-Enamine Tautomerism

A critical feature of 2-iminopiperidine is its existence in a tautomeric equilibrium between the imine form (2-iminopiperidine) and the amino form (2-amino-3,4,5,6-tetrahydropyridine). The amino tautomer is generally considered the more stable form in related systems due to the aromaticity of the conjugated system.[5][6]

The hydrochloride salt form stabilizes the molecule, with protonation occurring on the more basic exocyclic imino nitrogen atom. This protonation locks the structure into the iminium form, enhancing its stability and water solubility.

Caption: Tautomeric forms and the resulting hydrochloride salt.

Spectroscopic Profile for Characterization

Accurate characterization is paramount for confirming the identity and purity of this compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides clear evidence of the key functional groups. Expected characteristic peaks include a broad absorption in the 3200-2800 cm⁻¹ range corresponding to N-H and C-H stretching vibrations, a strong C=N stretching vibration around 1650-1680 cm⁻¹, and C-N stretching bands in the fingerprint region (1350-1000 cm⁻¹).[7]

Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O):

| Nucleus | Position | Predicted δ (ppm) | Rationale |

| ¹H | C3-H₂, C5-H₂ | ~1.8 - 2.0 | Aliphatic methylene protons, similar to piperidine. |

| C4-H₂ | ~1.7 - 1.9 | Aliphatic methylene, typically the most shielded. | |

| C6-H₂ | ~3.4 - 3.6 | Methylene adjacent to the protonated iminium nitrogen, significantly deshielded. | |

| N-H | ~7.5 - 8.5 | Amidinium protons, broad and exchangeable with solvent. | |

| ¹³C | C2 (C=N) | ~165 - 170 | Iminium carbon, highly deshielded due to the double bond and positive charge. |

| C6 | ~45 - 48 | Carbon adjacent to the iminium nitrogen. | |

| C3, C5 | ~25 - 28 | Aliphatic methylene carbons. | |

| C4 | ~22 - 24 | Aliphatic methylene carbon, most shielded. |

PART 2: Synthesis and Reactivity

Role as a Versatile Chemical Reactant

This compound is a valuable reactant for creating more complex molecular architectures. Its utility stems from the reactive cyclic amidine moiety, which can participate in a range of chemical transformations. Key applications include:

-

Synthesis of Heteroaromatic Compounds: It serves as a precursor for building fused heterocyclic ring systems.[3][4]

-

Diels-Alder Reactions: The imine functionality can act as a dienophile or be part of a heterocyclic azadiene, enabling cycloaddition chemistry.[3][4]

-

Condensation Reactions: The nucleophilic nitrogen atoms readily participate in condensation reactions with electrophiles like aldehydes and ketones to form larger, more complex structures.[3][4]

Representative Experimental Protocol: Synthesis from δ-Valerolactam

The synthesis of cyclic amidines like 2-iminopiperidine often starts from the corresponding lactam. The following protocol is a representative method based on the established O-alkylation of a lactam followed by amination.

Objective: To synthesize this compound from δ-valerolactam.

Principle: This two-step synthesis involves the activation of the lactam carbonyl group by converting it into a more reactive lactim ether intermediate using a powerful alkylating agent like Meerwein's salt. This intermediate is then readily converted to the corresponding amidine by reaction with ammonia. Final acidification yields the stable hydrochloride salt.

Materials:

-

δ-Valerolactam (2-Piperidone)

-

Triethyloxonium tetrafluoroborate (Meerwein's salt)

-

Dichloromethane (DCM), anhydrous

-

Ethanolic ammonia solution

-

Diethyl ether

-

Hydrochloric acid (ethanolic solution)

Step-by-Step Methodology:

-

Step 1: Formation of the Lactim Ether Intermediate a. In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve δ-valerolactam (1 equivalent) in anhydrous dichloromethane. b. Cool the solution to 0°C in an ice bath. c. Add triethyloxonium tetrafluoroborate (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C. d. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress can be monitored by TLC or GC-MS to confirm the consumption of the starting lactam. e. Causality Note: Meerwein's salt is a potent ethylating agent that selectively O-alkylates the lactam oxygen, forming the highly reactive 2-ethoxy-3,4,5,6-tetrahydropyridine intermediate. Anhydrous conditions are critical to prevent hydrolysis of the salt and the intermediate.

-

Step 2: Amination and Salt Formation a. Cool the reaction mixture containing the lactim ether back to 0°C. b. Slowly add a saturated solution of ammonia in ethanol (3-5 equivalents) to the flask. c. Stir the mixture at room temperature overnight (12-16 hours). d. Quench the reaction by adding a small amount of water. Extract the aqueous layer with dichloromethane (3x). e. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-iminopiperidine free base. f. Causality Note: The lactim ether is an excellent electrophile. Ammonia acts as the nucleophile, attacking the C2 carbon and displacing the ethoxy group to form the imine.

-

Step 3: Purification via Hydrochloride Salt Precipitation a. Dissolve the crude product in a minimal amount of cold diethyl ether. b. Add a solution of hydrochloric acid in ethanol dropwise with vigorous stirring. c. The this compound will precipitate as a white solid. d. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure product. e. Self-Validation: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (FTIR, NMR) as described in section 1.3.

Caption: Workflow for the synthesis of 2-iminopiperidine HCl.

PART 3: Applications in Drug Development & Research

Potent Inhibition of Nitric Oxide Synthase (NOS) Isoforms

One of the most significant biological activities of 2-iminopiperidine is its potent inhibition of nitric oxide synthase (NOS) enzymes.[3]

-

Mechanism of Action: The NOS enzymes (nNOS, eNOS, and iNOS) catalyze the production of nitric oxide (NO) from the amino acid L-arginine.[4] The catalytic activity relies on the recognition of the guanidinium group of L-arginine. The cyclic amidinium group of protonated 2-iminopiperidine acts as a bioisostere of the guanidinium group, allowing it to bind competitively to the enzyme's active site and block NO synthesis.[3][9]

-

Therapeutic Relevance: While NO is a critical signaling molecule, its overproduction by inducible NOS (iNOS) is implicated in the pathophysiology of inflammatory diseases, sepsis, and some neurodegenerative conditions.[4][10][11] 2-Iminopiperidine and its derivatives have shown promising inhibitory activity against iNOS, making them valuable lead compounds for developing anti-inflammatory agents.[3][9] For instance, oral administration in animal models has been shown to inhibit the inflammatory-induced increase in plasma nitrate levels, demonstrating in vivo efficacy.[3]

A Core Scaffold for Diverse Therapeutic Targets

Beyond NOS inhibition, the 2-iminopiperidine framework is a key starting point for synthesizing compounds with a wide range of biological activities. The piperidine ring provides a robust, three-dimensional structure that can be appropriately substituted to target various biological receptors and enzymes. Its documented use as a reactant in the synthesis of scaffolds for HIV-1 integrase inhibitors highlights its value in developing novel antiviral agents.[3][4] The ability to readily modify the structure makes it an indispensable tool for generating chemical diversity in the pursuit of new medicines.[1]

References

-

SpectraBase. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

Moore, W. M., Webber, R. K., Fok, K. F., Jerome, G. M., Connor, J. R., Manning, P. T., ... & Tjoeng, F. S. (1996). 2-Iminopiperidine and other 2-iminoazaheterocycles as potent inhibitors of human nitric oxide synthase isoforms. Journal of medicinal chemistry, 39(3), 669–672. [Link]

-

Le Bourdonnec, B., Leister, L. K., Ajello, C. A., Cassel, J. A., Seida, P. R., O'Hare, H., ... & Dolle, R. E. (2008). Discovery of a series of aminopiperidines as novel iNOS inhibitors. Bioorganic & medicinal chemistry letters, 18(1), 336–343. [Link]

-

Kozlovskii, V., & Kutyashev, I. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8566. [Link]

-

El-Sayed, W. M., & El-Azhary, A. A. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Chemistry Central Journal, 9, 59. [Link]

-

PubChem. (n.d.). 2-Iminopiperidine. Retrieved January 12, 2026, from [Link]

-

Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659–2671. [Link]

-

Cinelli, M. A., & Li, H. (2017). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Medicinal research reviews, 37(6), 1491–1532. [Link]

-

Patsnap Synapse. (2024, June 21). What are NOS2 inhibitors and how do they work?. Retrieved January 12, 2026, from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Iminopiperidine and other 2-iminoazaheterocycles as potent inhibitors of human nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are NOS inhibitors and how do they work? [synapse.patsnap.com]

- 5. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 9. Discovery of a series of aminopiperidines as novel iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are NOS2 inhibitors and how do they work? [synapse.patsnap.com]

Spectroscopic Profile of 2-Iminopiperidine Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-iminopiperidine hydrochloride, a key intermediate in the synthesis of various biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The interpretation of this data is crucial for the unambiguous identification and quality control of this compound.

Introduction to this compound

This compound, also known as 2-amino-3,4,5,6-tetrahydropyridine hydrochloride, is a cyclic amidine that serves as a versatile building block in organic synthesis. Its structure, featuring a piperidine ring and an exocyclic imine functional group, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. A thorough understanding of its spectroscopic properties is paramount for its effective utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its molecular framework. The hydrochloride form influences the chemical shifts due to the protonation of the nitrogen atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the piperidine ring and the N-H protons. The chemical shifts are influenced by the electron-withdrawing effect of the iminium group and the overall charge of the molecule.

Table 1: Predicted ¹H NMR Data for this compound (in D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.4 - 3.6 | Triplet | 2H | H-6 |

| ~ 2.8 - 3.0 | Triplet | 2H | H-3 |

| ~ 1.8 - 2.0 | Multiplet | 2H | H-5 |

| ~ 1.6 - 1.8 | Multiplet | 2H | H-4 |

Causality behind Experimental Choices: The choice of a deuterated protic solvent like D₂O is common for amine hydrochlorides to observe the exchangeable N-H protons, which would otherwise broaden and complicate the spectrum. The predicted chemical shifts are based on the analysis of similar piperidine and tetrahydropyridine derivatives, where protons adjacent to nitrogen atoms are typically deshielded and appear at higher chemical shifts.[1][2][3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The imino carbon is expected to be the most deshielded carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound (in D₂O)

| Chemical Shift (δ) ppm | Assignment |

| ~ 165 - 170 | C-2 (Imino carbon) |

| ~ 45 - 50 | C-6 |

| ~ 30 - 35 | C-3 |

| ~ 20 - 25 | C-5 |

| ~ 15 - 20 | C-4 |

Expertise & Experience: The chemical shift of the imino carbon (C-2) is predicted to be in the range of 165-170 ppm, which is characteristic for amidine carbons.[4][5] The other carbon atoms of the piperidine ring are expected to have chemical shifts typical for saturated heterocyclic systems.

Experimental Protocol for NMR Analysis

A detailed, step-by-step methodology for acquiring high-quality NMR spectra of this compound is provided below.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD) in a clean, dry NMR tube.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the appropriate acquisition parameters for both ¹H and ¹³C NMR, including pulse sequence, acquisition time, and relaxation delay.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectra.

-

Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Trustworthiness: This self-validating protocol ensures reproducibility and accuracy of the obtained NMR data. The use of a high-field instrument and proper sample preparation are critical for obtaining high-resolution spectra, which are essential for accurate structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by absorptions corresponding to N-H, C-H, and C=N bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3200 | Strong, Broad | N-H stretching (amine and imine) |

| ~ 2950 - 2850 | Medium | C-H stretching (aliphatic) |

| ~ 1650 - 1600 | Strong | C=N stretching (imine) |

| ~ 1600 - 1550 | Medium | N-H bending |

Authoritative Grounding & Comprehensive References: The predicted IR absorption bands are based on established correlations for cyclic amidines and related nitrogen-containing heterocycles.[6][7] The broadness of the N-H stretching band is indicative of hydrogen bonding in the solid state.

Experimental Protocol for IR Analysis

-

Sample Preparation (ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal using the pressure clamp.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Acquire a background spectrum of the clean ATR crystal prior to sample analysis.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Visualization of Key Functional Groups and IR Frequencies

Caption: A simplified proposed fragmentation pathway for the protonated 2-iminopiperidine.

Conclusion: A Holistic Spectroscopic Confirmation

The combined analysis of NMR, IR, and MS data provides a comprehensive and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra reveal the connectivity of the atoms in the molecule, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and insights into the fragmentation behavior. This multi-technique approach ensures the identity and purity of this important synthetic intermediate, which is crucial for its application in research and drug development.

Overall Workflow for Spectroscopic Characterization

Caption: The integrated workflow for the complete spectroscopic characterization of this compound.

References

-

SpectraBase. This compound. [Link]

-

ACS Omega. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. [Link]

-

TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. [Link]

-

Bulgarian Chemical Communications. Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. [Link]

-

The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [Link]

-

ResearchGate. 1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8. [Link]

-

Journal of the American Chemical Society. Nuclear magnetic resonance spectroscopy. XIII. Amidines. VII. Proton and carbon-13 nuclear magnetic resonance studies on the tautomerism, geometrical isomerism, and conformation of some cyclic amidines, guanidines, and related systems. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

MDPI. Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. research-portal.uu.nl [research-portal.uu.nl]

- 6. tsijournals.com [tsijournals.com]

- 7. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of 2-Iminopiperidine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of the mechanism of action of 2-iminopiperidine hydrochloride, a potent inhibitor of nitric oxide synthase (NOS). The guide is intended for researchers, scientists, and drug development professionals. It delves into the molecular interactions, physiological effects, and key experimental protocols for studying this compound and its analogues. The content is structured to offer a deep understanding of the scientific principles and practical methodologies related to the study of this compound.

Introduction: The Significance of Nitric Oxide Synthase Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). There are three main isoforms of NOS: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While nNOS and eNOS are constitutively expressed and produce low levels of NO for signaling purposes, iNOS is expressed in response to inflammatory stimuli and can produce large, sustained amounts of NO that can be cytotoxic.[2]

Overproduction of NO by iNOS has been implicated in the pathogenesis of various inflammatory conditions, septic shock, and neurodegenerative diseases.[1][2] This has made the selective inhibition of iNOS a significant therapeutic goal.[3][4] 2-Iminopiperidine and its derivatives, belonging to the class of cyclic amidines, have emerged as potent inhibitors of NOS isoforms.[5] This guide will focus on the hydrochloride salt of 2-iminopiperidine, a readily usable form for research purposes.

Molecular Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of nitric oxide synthase. This inhibition prevents the conversion of the substrate L-arginine to L-citrulline and nitric oxide.[3][4]

The Nitric Oxide Synthase Catalytic Cycle

The synthesis of NO by NOS is a complex, two-step oxidative reaction that takes place in the enzyme's oxygenase domain.[6] This process requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).[2] The core of the catalytic site is a heme group, which binds and activates molecular oxygen.

Caption: Simplified schematic of the NOS catalytic cycle.

Competitive Inhibition at the L-arginine Binding Site

This compound acts as a competitive inhibitor of NOS.[7] Its cyclic amidine structure mimics the guanidinium group of the natural substrate, L-arginine. This structural similarity allows it to bind to the active site of the enzyme, thereby preventing the binding of L-arginine and halting the production of NO.[8] While a crystal structure of 2-iminopiperidine specifically bound to NOS is not publicly available, extensive structural work on other NOS inhibitors supports this competitive binding model.[9][10] The amidine group is crucial for interacting with a conserved glutamate residue in the active site, a key interaction for substrate and inhibitor binding.[2]

Caption: Competitive inhibition of the NOS active site.

Quantitative Analysis of Inhibition

The potency of 2-iminopiperidine and its analogues as NOS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound | Target Isoform | IC50 (µM) | Reference |

| 2-Iminopiperidine | human iNOS | 1.0 | [5] |

| 4-Methyl-2-iminopiperidine | human iNOS | 0.1 | [1] |

| 4,6-Dimethyl-2-iminopiperidine | human iNOS | 0.08 | [1] |

| 6-Cyclohexylmethyl-2-iminopiperidine | human iNOS | - | [1] |

| 6-Cyclohexylmethyl-2-iminopiperidine | human eNOS | - (Selectivity ratio heNOS/hiNOS = 64) | [1] |

Note: Specific IC50 values for all compounds against all isoforms were not detailed in the source abstracts, but relative potencies and selectivities were highlighted.

Physiological and In Vivo Effects

The inhibition of NOS by this compound translates to significant physiological effects, particularly in models of inflammation.

Reduction of Systemic Nitrite/Nitrate Levels

In vivo, the efficacy of NOS inhibitors is often assessed by measuring the plasma levels of nitrite and nitrate, the stable breakdown products of NO. In a lipopolysaccharide (LPS)-induced endotoxemia model in rats, oral administration of 2-iminopiperidine demonstrated a dose-dependent inhibition of the increase in plasma nitrite/nitrate levels.[5] This confirms that the compound is orally bioavailable and effectively inhibits iNOS activity in a whole-animal system.

Experimental Protocols

The study of this compound and other NOS inhibitors relies on a set of well-established experimental protocols.

In Vitro NOS Inhibition Assay (Griess Assay)

This protocol is a colorimetric method for determining NOS inhibition by measuring the accumulation of nitrite, a stable and oxidized product of nitric oxide.[11]

Principle: Nitric oxide produced by NOS is rapidly converted to nitrite and nitrate. The total NO production can be assessed by first converting nitrate to nitrite with nitrate reductase, followed by the quantification of total nitrite using the Griess reagent.[11] The Griess reaction involves a diazotization reaction that forms a colored azo dye, which can be measured spectrophotometrically.[12][13]

Step-by-Step Methodology:

-

Enzyme Preparation: Use purified NOS enzyme or a lysate from cells/tissues expressing the desired NOS isoform.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing L-arginine (substrate), NADPH, and all necessary cofactors (FAD, FMN, BH4, calmodulin).

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of this compound for a defined period.

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate/cofactor mix to the enzyme-inhibitor solution. Incubate at 37°C.

-

Nitrate Reduction (Optional but Recommended): If measuring total NO production, add nitrate reductase and its cofactor (NADPH) to the samples and incubate to convert nitrate to nitrite.[11]

-

Griess Reaction:

-

Data Acquisition: Measure the absorbance at approximately 540 nm using a microplate reader.

-

Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.[14]

Caption: General experimental workflow for inhibitor screening.

In Vivo LPS-Induced Endotoxemia Model

This model is widely used to study systemic inflammation and to evaluate the in vivo efficacy of iNOS inhibitors.[2][15][16]

Principle: Administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response, including the high-level expression of iNOS and a subsequent surge in systemic NO production.[15]

Step-by-Step Methodology:

-

Animal Model: Typically, mice or rats are used.[15]

-

Compound Administration: Administer this compound or the vehicle control to the animals via the desired route (e.g., oral gavage).[5]

-

LPS Challenge: After a predetermined time, inject the animals with a single dose of LPS (intraperitoneally or intravenously).[15][17]

-

Sample Collection: At a specific time point post-LPS injection (e.g., 6 hours), collect blood samples.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Nitrite/Nitrate Measurement: Measure the concentration of nitrite and nitrate in the plasma using the Griess assay as described in the in vitro protocol. Plasma samples should be deproteinized (e.g., by ultrafiltration) before the assay.[13][18]

-

Analysis: Compare the nitrite/nitrate levels in the treated group to the vehicle-treated LPS group to determine the in vivo inhibitory effect.

Structure-Activity Relationship (SAR) Insights

Studies on analogues of 2-iminopiperidine have provided valuable insights into the structural requirements for potent and selective NOS inhibition.

-

Ring Size: The six-membered piperidine ring is optimal, although a seven-membered ring (homopiperidine) also yields a potent inhibitor.[5]

-

Ring Substitution:

-

Heteroatoms: Introduction of sulfur or oxygen at the 3-position is tolerated, but a nitrogen atom at this position reduces potency.[5]

Caption: Key SAR points for 2-iminopiperidine analogues.

Conclusion and Future Directions

This compound is a well-characterized, potent inhibitor of nitric oxide synthase, with a clear mechanism of action involving competitive inhibition at the L-arginine binding site. Its in vivo efficacy in models of inflammation underscores its potential as a lead compound for the development of novel therapeutics. Future research in this area will likely focus on leveraging the known SAR to design next-generation inhibitors with improved isoform selectivity and pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this and other novel NOS inhibitors.

References

-

Hagmann, W. K., et al. (1996). Substituted 2-iminopiperidines as inhibitors of human nitric oxide synthase isoforms. PubMed. [Link]

-

Giustarini, D., Dalle-Donne, I., Colombo, R., Milzani, A., & Rossi, R. (n.d.). Adaptation of the Griess Reaction for Detection of Nitrite in Human Plasma. Clinical Chemistry. [Link]

-

Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. Melior Discovery. [Link]

-

Efferth, T., & Oesch, F. (2020). Small molecule inhibitors and stimulators of inducible nitric oxide synthase in cancer cells from natural origin (phytochemicals, marine compounds, antibiotics). Biochemical Pharmacology. [Link]

-

Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. Oxford Biomedical Research. [Link]

-

BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Assay Kit. BioAssay Systems. [Link]

-

Biocompare. (n.d.). Nitric Oxide Synthase Assay Kits. Biocompare. [Link]

-

Silverman, R. B., et al. (2007). Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines. NIH. [Link]

-

D'Alessandro, A., et al. (2021). High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions. MDPI. [Link]

-

Protocol Griess Test. (2019). Protocol Online. [Link]

-

Moore, W. M., et al. (1996). 2-Iminopiperidine and other 2-iminoazaheterocycles as potent inhibitors of human nitric oxide synthase isoforms. PubMed. [Link]

-

Moore, W. M., & Webber, R. K. (1999). Inhibition of nitric oxide synthase as a potential therapeutic target. Annual Review of Pharmacology and Toxicology. [Link]

-

Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal. [Link]

-

Mittal, A., & Kakkar, R. (2020). Nitric Oxide Synthases and Their Inhibitors: A Review. Bentham Science. [Link]

-

Wang, Y., et al. (2018). Endotoxin Molecule Lipopolysaccharide-Induced Zebrafish Inflammation Model: A Novel Screening Method for Anti-Inflammatory Drugs. MDPI. [Link]

-

Aramendía, M., et al. (2021). Effect of Endotoxemia Induced by Intraperitoneal Injection of Lipopolysaccharide on the Mg isotopic Composition of Biofluids and Tissues in Mice. Frontiers in Immunology. [Link]

-

Förstermann, U., & Sessa, W. C. (2012). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

ResearchGate. (n.d.). (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. ResearchGate. [Link]

-

Cinelli, M. A., et al. (2019). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. PMC. [Link]

-

Pickkers, P., et al. (2018). Experimental human endotoxemia as a model of systemic inflammation. Biochimie. [Link]

-

Poulos, T. L., & Li, H. (2024). Crystallographic and Computational Insights into Isoform-Selective Dynamics in Nitric Oxide Synthase. Biochemistry. [Link]

-

ResearchGate. (n.d.). Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines. ResearchGate. [Link]

-

Poulos, T. L., & Li, H. (n.d.). Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase. eScholarship. [Link]

-

Li, H., et al. (2006). Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase. Nature Chemical Biology. [Link]

-

Van der Vliet, A., et al. (2022). There is no direct competition between arginase and nitric oxide synthase for the common substrate l-arginine. Nitric Oxide. [Link]

-

ResearchGate. (n.d.). There is no direct competition between arginase and nitric oxide synthase for the common substrate l-arginine. ResearchGate. [Link]

-

Zhang, Y., et al. (2017). Nitric oxide detection methods in vitro and in vivo. PMC. [Link]

-

Poulos, T. L., & Li, H. (2017). Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase. PMC. [Link]

-

Jeon, R., et al. (2022). Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. MDPI. [Link]

-

Cinelli, M. A., et al. (2019). Inducible nitric oxide synthase: Regulation, structure, and inhibition. PubMed. [Link]

-

Liang, G., et al. (2011). Structure-based design, synthesis, and profiling of potent and selective neuronal nitric oxide synthase (nNOS) inhibitors with an amidinothiophene hydroxypiperidine scaffold. MedChemComm. [Link]

-

Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. PMC. [Link]

-

Castillo, J. C., et al. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PubMed. [Link]

-

Veenstra, S. J., et al. (2018). Application of Fragment-Based Lead Generation to the Discovery of Novel, Cyclic Amidine β-Secretase Inhibitors with Nanomolar Potency, Cellular Activity, and High Ligand Efficiency. Journal of Medicinal Chemistry. [Link]

-

Galea, E., & Feinstein, D. L. (1999). Regulation of the expression of the inflammatory nitric oxide synthase (NOS2) by cyclic AMP. PubMed. [Link]

Sources

- 1. Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Iminopiperidine and other 2-iminoazaheterocycles as potent inhibitors of human nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitric oxide synthases: structure, function and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase [escholarship.org]

- 10. Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

- 12. tandfonline.com [tandfonline.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Frontiers | Effect of Endotoxemia Induced by Intraperitoneal Injection of Lipopolysaccharide on the Mg isotopic Composition of Biofluids and Tissues in Mice [frontiersin.org]

- 16. meliordiscovery.com [meliordiscovery.com]

- 17. Experimental human endotoxemia as a model of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Iminopiperidine Hydrochloride Derivatives and Analogs: Synthesis, Characterization, and Application as Nitric Oxide Synthase Inhibitors

This guide provides a comprehensive technical overview of 2-iminopiperidine hydrochloride, its derivatives, and analogs for researchers, scientists, and drug development professionals. We will delve into the synthesis, characterization, and critical application of this scaffold as a potent inhibitor of nitric oxide synthase (NOS) isoforms, offering field-proven insights and detailed methodologies.

Introduction: The Significance of the 2-Iminopiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for interacting with biological targets.[1] The introduction of an imino group at the 2-position creates a cyclic amidine functionality, which can engage in specific hydrogen bonding and electrostatic interactions, significantly influencing the molecule's biological activity.

This compound, in particular, has emerged as a foundational molecule for a class of potent inhibitors of nitric oxide synthase (NOS) isoforms.[3] This guide will explore the chemical and biological properties of this scaffold, providing a rationale for its use in drug discovery and development.

Synthesis of this compound and Its Derivatives

The synthesis of 2-iminopiperidine derivatives can be approached through several strategic routes. A common and effective method involves the cyclization of aminonitriles or the chemical modification of piperidone precursors.

General Synthetic Strategy

A plausible and efficient synthesis of this compound starts from δ-valerolactam (2-piperidone). The lactam is first converted to a more reactive intermediate, which is then transformed into the desired iminopiperidine.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on established chemical transformations for the synthesis of cyclic amidines.

Step 1: Activation of δ-Valerolactam

-

To a solution of δ-valerolactam (1.0 eq) in an anhydrous solvent such as dichloromethane or chloroform, add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Amination to form 2-Iminopiperidine

-

Dissolve the crude intermediate from Step 1 in a suitable solvent like methanol or ethanol.

-

Bubble anhydrous ammonia gas through the solution at 0 °C for 1-2 hours, or treat with a solution of ammonia in methanol.

-

Seal the reaction vessel and stir at room temperature overnight.

-

Remove the solvent under reduced pressure to obtain the crude 2-iminopiperidine free base.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude 2-iminopiperidine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

Add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The this compound will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Analytical Characterization

Thorough characterization is essential to confirm the structure and purity of this compound and its analogs. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 (C=N) | - | ~165-175 |

| C3 | ~1.8-2.0 | ~25-35 |

| C4 | ~1.6-1.8 | ~20-30 |

| C5 | ~1.6-1.8 | ~20-30 |

| C6 | ~3.2-3.4 | ~40-50 |

| NH/NH₂ | ~7.0-8.5 (broad) | - |

Note: These are predicted values based on data for similar cyclic amidines and piperidine structures.[4][5] Actual values may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching (Amidinium) | 3100-3300 (broad) |

| C-H | Stretching (Aliphatic) | 2850-2960 |

| C=N | Stretching (Amidinium) | 1640-1680 (strong) |

| C-N | Stretching | 1150-1250 |

Note: The C=N stretch is a key diagnostic peak for the imino functionality.[6][7] The broad N-H stretch is characteristic of the hydrochloride salt.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion peak (M⁺) for the free base (m/z = 98.15) would be observed. Common fragmentation pathways for piperidine derivatives include α-cleavage adjacent to the nitrogen atom and ring fission.[8][9] For 2-iminopiperidine, a prominent fragment would likely arise from the loss of small neutral molecules.

Biological Activity and Mechanism of Action: Inhibition of Nitric Oxide Synthase

2-Iminopiperidine and its derivatives are potent inhibitors of the three main isoforms of nitric oxide synthase: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[3] These enzymes catalyze the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes.[10]

Quantitative Biological Data

The inhibitory potency of 2-iminopiperidine and its analogs is typically reported as the half-maximal inhibitory concentration (IC₅₀).

Table 3: Inhibitory Activity (IC₅₀, µM) of 2-Iminopiperidine Analogs against Human NOS Isoforms

| Compound | hiNOS | heNOS | hnNOS | Selectivity (heNOS/hiNOS) |

| 2-Iminopiperidine | 1.0 | - | - | - |

| 4-Methyl-2-iminopiperidine | 0.1 | - | - | - |

| 4,6-Dimethyl-2-iminopiperidine | 0.08 | - | - | - |

| 6-Cyclohexylmethyl-2-iminopiperidine | - | - | - | 64 |

Data sourced from published literature.[3] A lower IC₅₀ value indicates greater potency.

Mechanism of Action

2-Iminopiperidine derivatives act as competitive inhibitors of L-arginine, the natural substrate for NOS.[11] The cyclic amidinium group of the protonated inhibitor is believed to mimic the guanidinium group of L-arginine, allowing it to bind to the active site of the enzyme.

Caption: Competitive inhibition of NOS by 2-iminopiperidine.

The key interactions within the active site involve hydrogen bonding between the amidinium group of the inhibitor and a glutamate residue (Glu371 in iNOS), as well as interactions with the heme cofactor and the tetrahydrobiopterin (BH₄) binding site.[11][12]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of 2-iminopiperidine analogs and their biological activity is crucial for the design of more potent and selective inhibitors.

-

Ring Size: Cyclic amidines with five- to seven-membered rings have shown potent NOS inhibition, with the six-membered 2-iminopiperidine being among the most potent.[3]

-

Substitution on the Piperidine Ring:

-

Heteroatom Incorporation: Replacing a carbon atom in the piperidine ring with a heteroatom can modulate activity. For instance, sulfur and oxygen at the 3-position are tolerated, while nitrogen at this position reduces potency.[3]

Conclusion and Future Directions

This compound and its derivatives represent a valuable class of compounds for the development of nitric oxide synthase inhibitors. Their straightforward synthesis, coupled with their potent and tunable biological activity, makes them attractive candidates for further investigation in therapeutic areas where modulation of NO production is beneficial, such as inflammatory diseases and neurodegenerative disorders. Future research should focus on elucidating the precise binding modes of these inhibitors within the different NOS isoforms through co-crystallization studies and computational modeling. This will enable the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

References

-

Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives. PubMed Central. Available at: [Link]

-

2-Iminopiperidine and other 2-iminoazaheterocycles as potent inhibitors of human nitric oxide synthase isoforms. PubMed. Available at: [Link]

-

Advancements in the Research of New Modulators of Nitric Oxide Synthases Activity. MDPI. Available at: [Link]

-

FTIR spectra of amidine (3) before bubbling CO 2 and after bubbling CO... | Download Scientific Diagram. ResearchGate. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

10.7: Functional Groups and IR Tables. Chemistry LibreTexts. Available at: [Link]

-

Interdomain Interactions Modulate the Active Site Dynamics of Human Inducible Nitric Oxide Synthase. PubMed Central. Available at: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Iminopiperidine and other 2-iminoazaheterocycles as potent inhibitors of human nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Interdomain Interactions Modulate the Active Site Dynamics of Human Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Studies of 2-Iminopiperidine Hydrochloride

This guide provides a comprehensive technical overview of the foundational research on 2-iminopiperidine hydrochloride, a pivotal cyclic amidine in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development seeking to understand the early synthesis, characterization, and pharmacological exploration of this compound. This document moves beyond a simple recitation of facts to explain the scientific rationale behind the early experimental choices, offering insights into the compound's development.

Introduction: The Emergence of a Versatile Scaffold

This compound, systematically known as 2-amino-3,4,5,6-tetrahydropyridine hydrochloride, is a heterocyclic compound belonging to the cyclic amidine class. The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1] The introduction of an imino group at the 2-position creates a unique electronic and structural motif, leading to a range of biological activities.

Early interest in 2-iminopiperidine and its derivatives stemmed from the broader exploration of cyclic amidines as pharmacologically active agents. These compounds were investigated for their potential to interact with various biological targets, including receptors and enzymes.

A crucial aspect of 2-iminopiperidine's chemistry is its tautomerism. The imino form (2-iminopiperidine) exists in equilibrium with its amino tautomer (2-amino-3,4,5,6-tetrahydropyridine). While the imino form is often depicted, the amino tautomer is generally considered to be the more stable form. This equilibrium is a key consideration in its synthesis and biological activity.

Early Synthetic Approaches: The Pinner Reaction

The logical precursor for the synthesis of 2-iminopiperidine is 5-chlorovaleronitrile. The causality behind this choice lies in the need for a five-carbon chain with a terminal nitrile group to form the six-membered piperidine ring and a leaving group (chloride) on the distal carbon to facilitate cyclization.

Plausible Early Synthesis Workflow

The synthesis of this compound via the Pinner reaction can be conceptualized as a two-step process:

-

Formation of the Imino Ester (Pinner Salt): 5-Chlorovaleronitrile is reacted with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride. This forms the corresponding imino ester hydrochloride.

-

Ammonolysis and Cyclization: The intermediate Pinner salt is then treated with ammonia. The ammonia displaces the alkoxy group of the imino ester to form the amidine. Concurrently or subsequently, an intramolecular nucleophilic substitution occurs where the newly formed amidine nitrogen attacks the carbon bearing the chlorine atom, leading to the formation of the piperidine ring.

Caption: Plausible early synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical Reconstruction)

The following protocol is a hypothetical reconstruction based on the principles of the Pinner reaction and general organic synthesis techniques of the era.

Materials:

-

5-Chlorovaleronitrile

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Anhydrous Hydrogen Chloride Gas

-

Anhydrous Ammonia Gas

-

Ice-salt bath

Procedure:

-

Pinner Salt Formation:

-

A solution of 5-chlorovaleronitrile in anhydrous diethyl ether is prepared in a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a calcium chloride drying tube.

-

The flask is cooled in an ice-salt bath to 0°C.

-

Anhydrous hydrogen chloride gas is bubbled through the stirred solution until saturation.

-

An equimolar amount of anhydrous ethanol is added dropwise while maintaining the temperature at 0°C.

-

The reaction mixture is stirred for several hours at 0°C, during which the imino ester hydrochloride (Pinner salt) precipitates as a white solid.

-

The solid is collected by filtration under anhydrous conditions, washed with cold anhydrous ether, and dried in a vacuum desiccator.

-

-

Ammonolysis and Cyclization:

-

The dried Pinner salt is suspended in anhydrous ethanol in a pressure vessel.

-

The vessel is cooled, and anhydrous ammonia is introduced until the desired molar excess is achieved.

-

The vessel is sealed and allowed to warm to room temperature, followed by gentle heating.

-

The reaction is monitored for the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled, and the excess ammonia is carefully vented.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

Physicochemical Properties

Early characterization of this compound would have focused on determining its fundamental physicochemical properties.

| Property | Value |

| Molecular Formula | C₅H₁₁ClN₂ |

| Molecular Weight | 134.61 g/mol |

| Melting Point | 159-161 °C |

| Appearance | Solid |

Early Pharmacological Investigations

The initial pharmacological screening of this compound and related cyclic amidines was likely driven by the search for novel therapeutic agents. Two key areas of investigation have emerged for this compound, although much of the specific research is more contemporary, it builds on the foundational understanding of cyclic amidines.

Muscarinic Receptor Agonism

Early studies on cyclic amidines explored their potential as muscarinic receptor agonists.[4] Muscarinic receptors are involved in a wide range of physiological processes, and their modulation has therapeutic implications for conditions such as Alzheimer's disease and glaucoma.[5][6] The cyclic amidine core of 2-iminopiperidine serves as a bioisostere for the quaternary ammonium group of acetylcholine, the endogenous muscarinic agonist.

A 1997 study by Messer et al. investigated a series of 2-amino-3,4,5,6-tetrahydropyridine derivatives for their activity at muscarinic receptors.[5] This research demonstrated that these compounds could act as selective m1 muscarinic agonists, suggesting their potential for treating cognitive deficits.[5]

Caption: Proposed mechanism of action as a muscarinic agonist.

Nitric Oxide Synthase Inhibition

A significant area of investigation for this compound is its activity as an inhibitor of nitric oxide synthase (NOS). Nitric oxide (NO) is a crucial signaling molecule, but its overproduction by neuronal NOS (nNOS) is implicated in neurodegenerative disorders.[7] Therefore, selective nNOS inhibitors are of therapeutic interest.[7]

While the very earliest studies are not detailed, it is now known that 2-iminopiperidine is a potent inhibitor of human nitric oxide synthase isoforms. This inhibitory activity is a key feature of the compound and has driven much of the subsequent research. The cyclic amidine structure likely mimics the guanidino group of L-arginine, the natural substrate for NOS.

Caption: Mechanism of nitric oxide synthase inhibition.

Conclusion

The early studies of this compound, while not consolidated in a single seminal publication, can be understood through the historical context of cyclic amidine synthesis and pharmacology. The Pinner reaction stands as the most plausible early synthetic route, providing a reliable method for its preparation. Initial pharmacological explorations, likely part of broader screening programs for cyclic amidines, have paved the way for the later discovery of its potent activity as a muscarinic agonist and a nitric oxide synthase inhibitor. This foundational work has established 2-iminopiperidine as a valuable scaffold in medicinal chemistry, with ongoing research continuing to explore its therapeutic potential.

References

-

Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Journal of Medicinal Chemistry. [Link]

-

Synthesis and Biological Evaluation of New Muscarinic Receptor Antagonists Bearing Cyclic Amidines as Cationic Heads. Il Farmaco. [Link]

-

Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products. ResearchGate. [Link]

-

Synthesis and biochemical activity of novel amidine derivatives as m1 muscarinic receptor agonists. PubMed. [Link]

-

Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. PMC. [Link]

-

Synthesis and reactions of cyclic amidines. The Journal of Organic Chemistry. [Link]

-

Pinner reaction. Wikipedia. [Link]

-

Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. [Link]

-

Human Nitric Oxide Synthase—Its Functions, Polymorphisms, and Inhibitors in the Context of Inflammation, Diabetes and Cardiovascular Diseases. MDPI. [Link]

-

Nitric Oxide Synthases and Their Inhibitors: A Review. ResearchGate. [Link]

-

NO synthase inhibitor: Significance and symbolism. [Link]

-

Synthesis of Amino Acid-Derived Cyclic Acyl Amidines for Use in β-Strand Peptidomimetics. [Link]

-

Synthesis of cyclic amidines from quinolines by a borane-catalyzed dearomatization strategy. [Link]

-

(PDF) Human Nitric Oxide Synthase—Its Functions, Polymorphisms, and Inhibitors in the Context of Inflammation, Diabetes and Cardiovascular Diseases. ResearchGate. [Link]

-

Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry. [Link]

-

Pinner Reaction. Organic Chemistry Portal. [Link]

-

Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]. PubMed. [Link]

-

Regulation of adenylate cyclase activity mediated by muscarinic acetylcholine receptors. PMC. [Link]

-

Pinner pyrimidine synthesis. Slideshare. [Link]

-

Muscarinic Receptor Agonists and Antagonists. MDPI. [Link]

-

Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor. PubMed. [Link]

-

Piperidine synthesis. Organic Chemistry Portal. [Link]

-

Synthesis and muscarinic activity of the chiral forms of methylenemuscarones. PubMed. [Link]

Sources

- 1. Piperidine synthesis [organic-chemistry.org]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. Pinner Reaction [organic-chemistry.org]

- 4. Synthesis and biological evaluation of new muscarinic receptor antagonists bearing cyclic amidines as cationic heads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biochemical activity of novel amidine derivatives as m1 muscarinic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 2-Iminopiperidine Hydrochloride in Modern Drug Discovery

Abstract

The 2-iminopiperidine hydrochloride scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the core chemical properties, synthesis, and reactivity of this compound. Furthermore, it delves into its significant applications in drug discovery, with a particular focus on its role in the development of enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this valuable chemical scaffold.

Introduction: The Significance of the 2-Iminopiperidine Core

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and natural products, prized for its conformational flexibility and ability to engage in crucial interactions with biological targets.[1][2] The introduction of an imino group at the 2-position endows the piperidine scaffold with a unique set of electronic and steric properties, transforming it into a highly versatile and reactive building block.[3] The hydrochloride salt form enhances the compound's stability and solubility, making it amenable to a wide range of synthetic transformations.

The 2-iminopiperidine core, a cyclic amidine, possesses a planar guanidine-like functional group that can participate in a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions. This makes it an attractive pharmacophore for targeting enzymes and receptors where such interactions are critical for binding. This guide will explore the fundamental aspects of this compound, from its synthesis to its application as a cornerstone in the design of novel therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a chemical scaffold is paramount for its effective utilization in synthesis and drug design. The key properties of this compound are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₅H₁₁ClN₂ | [4] |

| Molecular Weight | 134.61 g/mol | [4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 159-161 °C | [4] |

| CAS Number | 16011-96-4 | [4] |

| Solubility | Soluble in water and polar organic solvents |

Synthesis of the 2-Iminopiperidine Scaffold

The efficient synthesis of the 2-iminopiperidine core is crucial for its widespread application. Several synthetic routes have been developed, with the catalytic hydrogenation of 2-aminopyridine being one of the most common and direct methods.

Catalytic Hydrogenation of 2-Aminopyridine

The reduction of the aromatic pyridine ring to a saturated piperidine ring is a well-established transformation.[5] However, the presence of the amino group in 2-aminopyridine can present challenges, such as catalyst poisoning. Careful selection of the catalyst and reaction conditions is therefore essential to achieve high yields and selectivity.

Caption: General workflow for the synthesis of this compound via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 2-Aminopyridine

This protocol provides a general procedure for the synthesis of 2-aminopiperidine, the free base of the target compound, which can then be converted to the hydrochloride salt.

Materials:

-

2-Aminopyridine

-

Platinum(IV) oxide (PtO₂) or Rhodium on carbon (Rh/C) catalyst (typically 5 mol%)

-

Glacial acetic acid or ethanol as solvent

-

Hydrogen gas (high pressure)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for high-pressure reactions (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Celite® pad)

-

Rotary evaporator

Procedure:

-

Reactor Setup: In a high-pressure reactor vessel, dissolve 2-aminopyridine (1.0 equivalent) in the chosen solvent (e.g., glacial acetic acid).

-

Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5 mol% PtO₂) to the solution under an inert atmosphere.

-

Hydrogenation: Seal the reactor and purge it several times with an inert gas before introducing hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the theoretical amount of hydrogen has been consumed or the reaction is deemed complete by analytical methods (e.g., TLC, GC-MS).

-

Work-up: Carefully vent the excess hydrogen and purge the reactor with an inert gas. Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter it through a pad of Celite® to remove the catalyst.

-

Isolation: If acetic acid was used as the solvent, carefully neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-aminopiperidine.

-

Salt Formation: Dissolve the crude 2-aminopiperidine in a suitable solvent (e.g., diethyl ether or ethanol) and add a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the this compound salt. Collect the solid by filtration and dry under vacuum.

Causality Behind Experimental Choices:

-

Catalyst Choice: Platinum and rhodium catalysts are highly effective for the hydrogenation of aromatic rings. The choice between them may depend on the presence of other functional groups in the substrate and cost considerations.

-

Solvent: Acetic acid can protonate the pyridine nitrogen, which can facilitate the reduction. However, it requires a neutralization step during work-up. Ethanol is a more neutral solvent but may require higher pressures or temperatures.

-

Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate without promoting side reactions such as hydrogenolysis (C-N bond cleavage).

Reactivity of the 2-Iminopiperidine Scaffold

The reactivity of this compound is dominated by the presence of the cyclic amidine functionality. The imino group is nucleophilic, while the adjacent endocyclic nitrogen can also participate in reactions. This dual reactivity makes it a valuable synthon for the construction of a variety of heterocyclic systems.

Caption: Key reaction pathways involving the 2-iminopiperidine scaffold.

N-Acylation and N-Alkylation

The exocyclic imino nitrogen is readily acylated or alkylated by various electrophiles. This provides a straightforward method for introducing diverse substituents and modulating the physicochemical properties of the resulting molecules.

Cycloaddition Reactions

The 2-iminopiperidine system can act as a diene component in Diels-Alder reactions, particularly in its tautomeric enamine form.[6] This allows for the construction of complex bicyclic and polycyclic nitrogen-containing heterocycles.[7]

Experimental Protocol: Diels-Alder Reaction with an Imino Dienophile (General Procedure)

This protocol outlines a general procedure for a [4+2] cycloaddition reaction. The specific conditions will need to be optimized based on the reactivity of the dienophile.

Materials:

-

This compound

-

Dienophile (e.g., N-phenylmaleimide)

-

Aprotic solvent (e.g., toluene, xylene)

-

Lewis acid catalyst (optional, e.g., AlCl₃, ZnCl₂)

-

Standard laboratory glassware for reflux reactions

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) and the dienophile (1.0-1.2 equivalents) in the chosen solvent.

-

Catalyst Addition (Optional): If a Lewis acid catalyst is used, add it to the reaction mixture under an inert atmosphere.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a catalyst was used, quench the reaction with water or a mild acid/base wash.

-

Isolation and Purification: Extract the product into an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Solvent: High-boiling aprotic solvents are often used to provide the thermal energy required for the cycloaddition.

-

Catalyst: Lewis acids can activate the dienophile, increasing the reaction rate and potentially influencing the stereoselectivity of the reaction.

Condensation Reactions

The nucleophilic imino group can participate in condensation reactions with carbonyl compounds, such as aldehydes, ketones, and esters.[8] These reactions are valuable for the synthesis of various heterocyclic systems, including pyrimidines and quinazolines.

Applications in Medicinal Chemistry: A Scaffold for Enzyme Inhibitors

The 2-iminopiperidine scaffold has emerged as a valuable framework for the design of potent and selective enzyme inhibitors. Its ability to mimic the guanidinium group of arginine and engage in key hydrogen bonding interactions makes it particularly well-suited for targeting enzyme active sites.

Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes. It is produced by three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and play important physiological roles, the overexpression of iNOS is associated with inflammatory diseases and cancer. Therefore, the development of selective iNOS inhibitors is a significant therapeutic goal.

A series of 2-iminoazaheterocycles, including 2-iminopiperidine, have been identified as potent inhibitors of human NOS isoforms.[9]